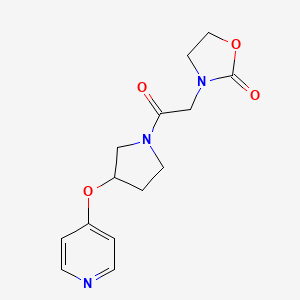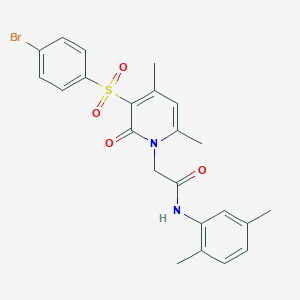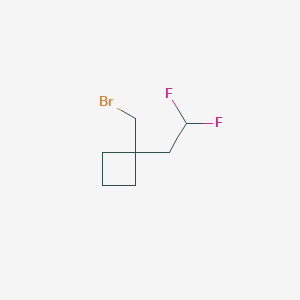
(S)-N-Boc-2-methylproline methyl ester
概要
説明
“(S)-N-Boc-2-methylproline methyl ester” is a type of ester. Esters are a class of organic compounds that are derived from an acid (organic or inorganic) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group . Fatty acid methyl esters (FAME) are a type of fatty acid ester that are derived by transesterification of fats with methanol .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl center, which consists of a carbon atom bonded to an oxygen atom by a double bond, and includes an alkoxycarbonyl group . The general formula for an ester is R-COO-R’, where R and R’ are any group of atoms .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One common reaction is hydrolysis, which is the breaking of the ester bond by water, resulting in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by both acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can vary widely depending on their structure. Generally, esters are known for their pleasant smells, and those of low molecular weight are commonly used as fragrances and are found in essential oils and pheromones .科学的研究の応用
Chiral Separation in Pharmaceutical Compounds : Proline derivatives, including Boc-2-methylproline, are commonly used as building blocks for a variety of pharmaceutical compounds. High-performance liquid chromatography (HPLC) methods using a Chiralpak AD-H column have been developed for the chiral separation of these compounds. The separation efficiency is influenced by the mobile phase composition and column temperature, indicating the importance of optimizing these parameters for effective chiral separation (Zhao & Pritts, 2007).
Synthesis of Pharmaceutical Compounds : The compound has been used in the synthesis of veliparib, a poly(ADP-ribose) polymerase inhibitor, showing its pivotal role in the creation of therapeutic agents. The process involved the synthesis of (R)-Boc-2-methylproline from alanine benzyl ester hydrochloride, demonstrating the utility of this compound in complex synthesis pathways (Kolaczkowski et al., 2019).
Enzymatic Resolution of Cyclic N-Boc Protected β-Amino Acids : Methyl and ethyl esters of N-Boc homoproline and related compounds have been resolved using enzymatic methods. This process achieves high enantiomeric excesses, showcasing the compound's role in achieving chirally pure substances through enzymatic processes (Pousset et al., 2004).
作用機序
The mechanism of action of esters in chemical reactions often involves the breaking and formation of ester bonds. For example, in the base-catalyzed hydrolysis of esters, the carboxylic acid formed during the reaction is deprotonated by the alkoxide or the hydroxide ions, making the overall reaction irreversible .
Safety and Hazards
将来の方向性
The future directions in the field of ester research could involve the development of new synthesis methods, the exploration of new applications, and the design of esters with improved properties. For example, recent studies have custom synthesized a novel molecule named ethylene glycol bis (ethyl methacrylate) (EGEMA) with the latest advances in modern organic chemical synthesis . The long term goal is to improve clinical durability compared to current methacrylates while retaining inherent advantages of acrylic based chemistry .
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFNLDIOHLDSJA-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-2-methylproline methyl ester | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2639968.png)



![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)


![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)




![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)
![ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2639990.png)